molecular formula C8H10BrN B1292849 3-Bromo-2,4,6-trimethylpyridine CAS No. 23079-73-4

3-Bromo-2,4,6-trimethylpyridine

Cat. No. B1292849
Key on ui cas rn: 23079-73-4
M. Wt: 200.08 g/mol
InChI Key: HDIJRNSEQXUVPU-UHFFFAOYSA-N
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Patent
US08563565B2

Procedure details

A mixture of 3-bromo-2,4,6-trimethylpyridine (15.6 g), NBS (13.9 g) and benzoyl peroxide (567 mg) was heated under reflux in a carbon tetrachloride solvent (300 mL) for two hours. The reaction mixture was cooled to room temperature and then filtered, and the filtration residue was washed with carbon tetrachloride. The resulting filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 0% to 10%) to give the title compound (3.51 g).
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
567 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:10])=[N:4][C:5]([CH3:9])=[CH:6][C:7]=1[CH3:8].C1C(=O)N([Br:18])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[C:3]([CH2:10][Br:18])=[N:4][C:5]([CH3:9])=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1C)C)C
Name
Quantity
13.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
567 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtration residue was washed with carbon tetrachloride
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 0% to 10%)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1C)C)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 3.51 g
YIELD: CALCULATEDPERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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